4-BENZYL-1-CYCLOHEXANECARBONYLPIPERIDINE
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-cyclohexylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO/c21-19(18-9-5-2-6-10-18)20-13-11-17(12-14-20)15-16-7-3-1-4-8-16/h1,3-4,7-8,17-18H,2,5-6,9-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETJVFQVKMELAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCC(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Derivatization Strategies
Precursor Synthesis and Starting Materials
The construction of the target molecule relies on the availability of two key precursors: the 4-benzylpiperidine (B145979) core and an activated form of cyclohexanecarboxylic acid, typically cyclohexanecarbonyl chloride.
The 4-benzylpiperidine scaffold is a crucial building block. A common synthetic route to this precursor begins with the reaction of 4-cyanopyridine with toluene to form 4-benzylpyridine. wikipedia.org This intermediate is then subjected to catalytic hydrogenation to reduce the pyridine ring, yielding 4-benzylpiperidine. wikipedia.org
More advanced and versatile methods for the construction of 4-benzylpiperidines have also been developed. One such method is the Suzuki coupling protocol. organic-chemistry.org This approach allows for a wider variety of substituents on both the aryl and piperidine (B6355638) portions of the molecule. The process can involve the hydroboration of N-Boc-4-methylenepiperidine, followed by a palladium-catalyzed cross-coupling reaction with a suitable aryl halide or triflate. organic-chemistry.org This protocol is highly efficient and tolerates a broad range of functional groups. organic-chemistry.org
Cyclohexanecarbonyl chloride is the activated form of cyclohexanecarboxylic acid used for the acylation of the piperidine nitrogen. The preparation of this acyl chloride is a standard procedure in organic synthesis. It is typically synthesized by treating cyclohexanecarboxylic acid with a chlorinating agent. rsc.org Common reagents for this transformation include thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus pentachloride (PCl₅). The reaction is generally carried out in an aprotic solvent, and refluxing the mixture often provides good conversion to the desired acyl chloride. fishersci.co.uk
The table below summarizes the common reagents used for this conversion.
| Chlorinating Agent | Formula | Byproducts |
| Thionyl Chloride | SOCl₂ | SO₂, HCl |
| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl |
| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl |
Methodologies for Amide Bond Formation
The crucial step in the synthesis of 4-benzyl-1-cyclohexanecarbonylpiperidine is the formation of the amide bond between the secondary amine of the 4-benzylpiperidine core and the carbonyl group of the cyclohexanecarbonyl moiety.
The reaction between an amine and an acyl chloride is a classic and widely used method for amide synthesis, often referred to as the Schotten-Baumann reaction. fishersci.co.uk This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct that is formed. fishersci.co.uk The reaction is generally rapid and can be performed at room temperature in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). fishersci.co.uk
Alternatively, the amide bond can be formed directly from cyclohexanecarboxylic acid and 4-benzylpiperidine using a variety of coupling reagents. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. This approach avoids the need to first synthesize the acyl chloride. Common classes of coupling reagents include carbodiimides and uronium salts.
The following table provides examples of common coupling reagents.
| Class | Reagent Name | Abbreviation |
| Carbodiimide | Dicyclohexylcarbodiimide | DCC |
| Carbodiimide | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDCI |
| Uronium Salt | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU |
| Uronium Salt | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP |
| Uronium Salt | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU |
Recent advancements in organic chemistry have led to the development of novel and more efficient methods for amide bond formation. One innovative approach involves a three-component reaction utilizing isocyanides, alkyl halides, and water. catrin.com This method offers a sustainable and versatile route to a wide range of amides. catrin.com Another advanced technique is the use of boric acid as a catalyst for the reaction between a carboxylic acid and urea, which proceeds under solvent-free conditions. researchgate.net While not directly reported for the synthesis of the title compound, these methods represent the forefront of amide synthesis and could potentially be adapted for its production.
Stereoselective Synthesis Approaches for Chiral Centers (if applicable)
The parent compound, this compound, is achiral and therefore does not require stereoselective synthesis. However, if chiral centers were to be introduced into either the 4-benzylpiperidine or the cyclohexanecarbonyl moiety, stereoselective synthetic strategies would become necessary to control the three-dimensional arrangement of the molecule.
For instance, if a substituent were present on the cyclohexyl ring, creating a chiral center, a stereoselective synthesis could involve the use of a chiral auxiliary or a chiral catalyst during the formation of the ring or the introduction of the substituent. Similarly, if the benzylic position or a position on the piperidine ring were to be substituted to create a chiral center, asymmetric synthesis methodologies would be employed.
The enantioselective synthesis of chiral amides is an active area of research. researchgate.netnih.gov One approach involves the N-alkylation of primary amides using a rhodium and chiral squaramide co-catalyzed carbene N-H insertion reaction. nih.gov While this specific method may not be directly applicable to the synthesis of the title compound from its precursors, it highlights the types of catalytic systems that can be used to achieve high enantioselectivity in amide synthesis. Should a chiral analog of this compound be desired, such advanced catalytic methods could be explored.
Parallel Synthesis and Combinatorial Chemistry for Analog Generation
The generation of analogs for this compound, a compound with a core piperidine structure, is amenable to high-throughput techniques like parallel synthesis and combinatorial chemistry. These strategies are fundamental in drug discovery for rapidly creating large libraries of related compounds to explore structure-activity relationships (SAR). nih.govyoutube.com
Parallel Synthesis involves the simultaneous synthesis of a large number of compounds in a spatially separated manner, often using automated or semi-automated equipment. For the target molecule, a library could be generated by reacting a common intermediate with a diverse set of building blocks. For instance, 4-benzylpiperidine could be acylated in parallel with a variety of carboxylic acids (in addition to cyclohexanecarboxylic acid) in a multi-well plate format. Similarly, 1-(cyclohexanecarbonyl)piperidine could be subjected to parallel palladium-catalyzed cross-coupling reactions to introduce a wide range of aryl or heteroaryl groups at the 4-position, generating analogs of the benzyl (B1604629) moiety. researchgate.net
Combinatorial Chemistry aims to produce a vast number of compounds, often as mixtures or as individually addressable compounds on a solid support, through the systematic combination of different building blocks. nih.gov A combinatorial approach to generating analogs of this compound would involve the systematic variation of its three main components: the piperidine core, the cyclohexanecarbonyl group, and the benzyl group.
This can be visualized using a matrix approach where different building blocks for each component are combined.
R1 (Acyl Group): The cyclohexanecarbonyl moiety can be replaced by a diverse set of acyl groups derived from various carboxylic acids.
R2 (Piperidine Substituent): The benzyl group can be substituted with a wide array of other functionalities.
The table below illustrates a hypothetical combinatorial library design for analogs of this compound based on the reaction of a substituted piperidine core with various acylating agents.
| Piperidine Core (Varying R2) | Acylating Agent (Varying R1) | Resulting Analog Structure |
|---|---|---|
| 4-Benzylpiperidine | Cyclohexanecarbonyl chloride | This compound (Parent Compound) |
| 4-Phenylpiperidine | Cyclohexanecarbonyl chloride | 4-Phenyl-1-cyclohexanecarbonylpiperidine |
| 4-(4-Fluorobenzyl)piperidine | Cyclohexanecarbonyl chloride | 4-(4-Fluorobenzyl)-1-cyclohexanecarbonylpiperidine |
| 4-Benzylpiperidine | Benzoyl chloride | 1-Benzoyl-4-benzylpiperidine |
| 4-Benzylpiperidine | Adamantanecarbonyl chloride | 1-(Adamantanecarbonyl)-4-benzylpiperidine |
Techniques such as the "one-bead-one-compound" (OBOC) method, developed in the early 1990s, allow for the synthesis of millions of distinct compounds on individual resin beads, which can then be screened for activity. nih.govyoutube.com Such powerful combinatorial methods enable the exploration of a vast chemical space to identify molecules with improved properties. nih.gov
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally friendly manufacturing processes. Green chemistry focuses on minimizing waste, avoiding hazardous substances, and improving energy efficiency. bohrium.com
Amide Bond Formation: The key chemical transformation in the synthesis of the target molecule is the formation of an amide bond between the 4-benzylpiperidine and cyclohexanecarboxylic acid moieties. Traditional methods often rely on stoichiometric coupling reagents like carbodiimides (e.g., EDC) or phosphonium/uronium salts (e.g., HATU), which generate significant amounts of waste. ucl.ac.uk Green alternatives focus on catalytic methods that produce water as the primary byproduct. bohrium.com
Catalytic Dehydrative Coupling: Boronic acid catalysts and various metal catalysts (e.g., ruthenium, palladium) have been developed for the direct formation of amides from carboxylic acids and amines, liberating only water. sigmaaldrich.com
Enzymatic Synthesis: Biocatalysts, such as immobilized lipases like Candida antarctica lipase (B570770) B (CALB), can efficiently catalyze amide bond formation under mild conditions. nih.gov This enzymatic approach avoids harsh reagents and can be performed in greener solvents. nih.gov
Solvent Selection: The choice of solvent is a major consideration in green synthesis. Many common solvents used in amide synthesis, such as N,N-dimethylformamide (DMF) and dichloromethane (DCM), have significant environmental and health concerns. researchgate.net Greener alternatives include bio-based solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME), which are less toxic and can be derived from renewable resources. researchgate.net Water is also an ideal green solvent for certain reactions. ajchem-a.com
Sustainable Synthesis of Intermediates: Green chemistry also applies to the synthesis of the starting materials. The piperidine ring, a common motif in pharmaceuticals, can be synthesized from bio-based platform chemicals. For example, recent research has shown the synthesis of piperidine from furfural, which is derived from biomass, using novel catalysts under mild conditions. nih.gov This provides a renewable pathway to a key structural component of the target molecule.
The table below compares traditional and green chemistry approaches for the synthesis of this compound.
| Synthetic Step | Traditional Method | Green Chemistry Alternative |
|---|---|---|
| Amide Bond Formation | Stoichiometric coupling reagents (e.g., HATU, EDC) ucl.ac.uk | Catalytic direct amidation (e.g., Boronic acids) or Enzymatic synthesis (e.g., CALB) sigmaaldrich.comnih.gov |
| Solvent | Chlorinated solvents (DCM) or polar aprotic solvents (DMF) researchgate.net | Bio-based solvents (2-MeTHF, CPME) or water researchgate.netajchem-a.com |
| Piperidine Source | Petroleum-based feedstocks | Biomass-derived feedstocks (e.g., via furfural) nih.gov |
| Byproducts | Stoichiometric amounts of chemical waste | Primarily water bohrium.com |
By integrating these principles—catalytic reactions, use of safer solvents, and sourcing intermediates from renewable feedstocks—the synthesis of this compound and its analogs can be made significantly more sustainable.
Structure Activity Relationship Sar Investigations
Systematic Structural Modifications of the N-Cyclohexanecarbonyl Moiety
The N-cyclohexanecarbonyl group is a key determinant of the pharmacological profile of this class of compounds. Its size, shape, and lipophilicity significantly influence binding affinity and efficacy at target receptors, such as the CB1 and CB2 receptors.
While the core structure specifies a cyclohexanecarbonyl group, understanding the impact of acyclic alkyl chain variations at the N-acyl position provides valuable SAR insights. In related series of cannabinoid receptor agonists, the length and branching of the N-acyl chain are known to modulate potency. Generally, an increase in the number of carbon atoms in a linear alkyl chain, up to a certain point, leads to an increase in affinity for cannabinoid receptors. For example, in related synthetic cannabinoids, increasing the alkyl chain from a pentyl to a heptyl or octyl group can enhance receptor interaction. nih.gov
| Compound | N-Acyl Variation | Relative CB1 Affinity (Illustrative) |
|---|---|---|
| Analog 1 | Acetyl | Low |
| Analog 2 | Butyryl | Moderate |
| Analog 3 | Hexanoyl | High |
| Analog 4 | Octanoyl | High |
Note: The data in this table is illustrative and based on general SAR principles for cannabinoid ligands, as specific quantitative data for direct analogs of 4-benzyl-1-cyclohexanecarbonylpiperidine with these N-acyl variations is not publicly available.
Replacing the cyclohexyl ring of the N-acyl moiety with other cyclic systems can significantly impact biological activity. The introduction of different ring structures alters the steric bulk, lipophilicity, and potential for specific interactions (e.g., pi-stacking with aromatic rings).
Alicyclic Rings: Modifications to the cyclohexyl ring, such as the introduction of substituents or changing the ring size (e.g., cyclopentyl, cycloheptyl), can fine-tune receptor affinity. In some cannabinoid series, larger cycloalkyl groups like cycloheptyl on a carboxamide function have been shown to improve affinity and selectivity for the CB2 receptor. nih.gov
Aromatic Rings: Replacing the cyclohexyl with an aromatic ring, such as a phenyl or naphthyl group, introduces the potential for aromatic interactions with the receptor binding pocket. For instance, in related N-acyl piperidine (B6355638) structures, such aromatic substitutions are a common strategy to enhance potency.
Heteroaromatic Rings: The incorporation of heteroaromatic rings (e.g., pyridine, thiophene) can introduce hydrogen bond acceptors or donors, potentially leading to new, favorable interactions with the receptor. However, in some N-(1-benzylpiperidin-4-yl)arylacetamide series, replacing a phenyl ring with a pyridyl or imidazole (B134444) ring led to a significant loss in affinity for sigma-1 receptors. nih.gov
| Compound | N-Acyl Cyclic Moiety | Relative Receptor Affinity (Illustrative) | Potential Interactions |
|---|---|---|---|
| Parent Compound | Cyclohexyl | Baseline | Hydrophobic |
| Analog 5 | Phenyl | Increased | Hydrophobic, Pi-stacking |
| Analog 6 | 2-Naphthyl | Potentially Increased | Extended Hydrophobic/Aromatic |
| Analog 7 | 3-Pyridyl | Variable | Potential H-bonding |
Note: This table provides an illustrative representation of SAR principles, as direct comparative data for the specified N-acyl substitutions on the this compound scaffold is not available in the public domain.
The conformational flexibility of the cyclohexanecarbonyl moiety is a critical aspect of its interaction with a biological target. The cyclohexane (B81311) ring typically exists in a chair conformation. The orientation of the carbonyl group relative to the piperidine ring, as well as the conformation of the piperidine ring itself (chair, boat, or twist-boat), will be influenced by the steric and electronic nature of the N-acyl group.
Modifications of the 4-Benzyl Group
The 4-benzyl substituent is another key pharmacophoric element, providing a significant hydrophobic and aromatic component that can engage in crucial interactions within the receptor binding site.
The introduction of substituents onto the phenyl ring of the benzyl (B1604629) group can have profound effects on the compound's affinity and selectivity, driven by both electronic and steric factors.
Electronic Effects: Electron-donating groups (e.g., methyl, methoxy) and electron-withdrawing groups (e.g., halogens, trifluoromethyl) can alter the electron density of the aromatic ring, influencing its ability to participate in pi-stacking or cation-pi interactions with the receptor. In a series of N-(piperidin-4-yl)-naphthamides, halogen and methyl substitution in the 3- or 4-position of the benzyl group increased D(4.2) receptor affinity. nih.gov
Steric Effects: The size and position of substituents on the phenyl ring can dictate the orientation of the benzyl group within the binding pocket. Bulky substituents may either enhance binding by occupying a specific sub-pocket or decrease affinity due to steric hindrance. For instance, in a series of M1 allosteric agonists, substituents in the 3- or 4-positions of the benzyl group led to a loss of agonism, whereas specific 2-position substituents were tolerated or even beneficial. nih.gov
| Compound | Substitution on Phenyl Ring | Illustrative Effect on Affinity |
|---|---|---|
| Parent Compound | Unsubstituted | Baseline |
| Analog 8 | 4-Fluoro | Potentially Increased |
| Analog 9 | 4-Methyl | Potentially Increased |
| Analog 10 | 3,4-Dichloro | Variable |
| Analog 11 | 2-Nitro | Potentially Increased Potency |
Note: The data presented is illustrative, drawing from SAR studies on related benzylpiperidine-containing compounds, as specific quantitative data for the this compound series is not publicly available.
Modifying the linker between the piperidine and phenyl rings, as well as replacing the phenyl ring with other cyclic systems, falls under the strategy of homologation and bioisosteric replacement.
Homologation: Increasing the length of the methylene (B1212753) linker (e.g., to a phenethyl group) can alter the positioning of the aromatic ring within the receptor. This can either improve or diminish activity depending on the specific topology of the binding site.
Heteroatom Replacements (Bioisosterism): The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, is a common strategy in drug design. The phenyl ring of the benzyl group can be replaced with various heteroaromatic rings to probe for additional interactions. For example, replacing the phenyl ring with a thiophene (B33073) or naphthyl ring in N-(1-benzylpiperidin-4-yl)arylacetamides did not significantly alter sigma-1 receptor affinity, suggesting these groups can act as effective bioisosteres in that context. nih.gov
Substitutions on the Piperidine Ring System
The piperidine ring is a prevalent scaffold in medicinal chemistry, and its substitution pattern can significantly impact the biological activity of a molecule. cambridgemedchemconsulting.comclinmedkaz.org For the this compound core, modifications to the piperidine moiety can alter its interaction with biological targets, as well as its physicochemical properties.
Substituents on the piperidine ring can modulate activity through steric, electronic, and hydrophobic interactions with the target protein. The position of these substituents is crucial in determining their effect. For instance, in a series of piperidine derivatives, the introduction of substituents at various positions led to a range of biological activities. nih.gov While specific data for this compound is not extensively published, general principles from related 4-substituted piperidine analogs can be extrapolated.
Research on piperidine-based compounds has shown that even small changes, such as the introduction of a methyl group, can alter binding affinity. For example, in a study of sigma-1 receptor ligands, 1-methylpiperidines demonstrated high affinity, whereas piperidines with a proton or an ethyl group at the same position had considerably lower affinity. researchgate.net This highlights the sensitivity of the receptor to the nature of the substituent on the piperidine nitrogen.
The following table presents a hypothetical SAR data set for this compound analogs with substitutions on the piperidine ring, based on established principles in medicinal chemistry. The biological activity is represented as a relative value to illustrate the potential impact of different substituents.
| Compound | Piperidine Substituent | Position | Relative Biological Activity |
|---|---|---|---|
| Parent | -H | - | 1.0 |
| Analog 1 | -CH3 | 2 | 0.8 |
| Analog 2 | -OH | 3 | 1.2 |
| Analog 3 | -F | 3 | 1.1 |
| Analog 4 | =O (keto) | 4 | 0.5 |
This table is a representative example based on general SAR principles and does not reflect actual experimental data for this specific compound series.
The piperidine ring typically adopts a chair conformation, and the orientation of substituents (axial or equatorial) can have a profound effect on biological activity. The conformational preference of the piperidine ring can be influenced by allylic strain, which can force substituents into specific orientations. ajrconline.org The introduction of chiral centers in the piperidine ring can lead to stereoisomers with different biological activities and physicochemical properties. nih.gov
Chirality can influence how a molecule fits into a binding site, with one enantiomer often exhibiting significantly higher potency than the other. The introduction of chiral centers can also affect a molecule's pharmacokinetic properties. nih.gov For example, in the development of certain CNS agents, the stereochemistry of the piperidine ring was found to be a critical determinant of activity.
Bioisosteric Replacements within the Entire Scaffold
Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile. researchgate.net For the this compound scaffold, bioisosteric replacements can be considered for the piperidine ring, the benzyl group, and the cyclohexyl moiety.
The piperidine ring itself can be replaced by other cyclic amines or heterocyclic systems. For instance, morpholine (B109124) is a common bioisostere for piperidine that can increase polarity and reduce metabolism at the positions adjacent to the nitrogen. cambridgemedchemconsulting.com Spirosystems like azaspiro[3.3]heptane have also been explored as piperidine bioisosteres. cambridgemedchemconsulting.comresearchgate.net
The benzyl group can be replaced by other aromatic or heteroaromatic rings to explore different interactions with the target. The cyclohexyl ring, a non-aromatic carbocycle, can sometimes act as a bioisostere for a phenyl ring, offering a more three-dimensional structure. nih.gov Conversely, the cyclohexyl group can be replaced by other cyclic or acyclic lipophilic groups to modulate the compound's properties. The introduction of heteroatoms into the cyclohexyl ring can reduce lipophilicity and clearance. cambridgemedchemconsulting.com
The following table provides examples of potential bioisosteric replacements for the different components of the this compound scaffold.
| Original Moiety | Potential Bioisostere | Potential Impact |
|---|---|---|
| Piperidine | Morpholine | Increased polarity, reduced metabolism |
| Piperidine | Azaspiro[3.3]heptane | Altered vector orientation of substituents |
| Benzyl | Thiophene | Modified aromatic interactions |
| Benzyl | Pyridyl | Introduction of a hydrogen bond acceptor |
| Cyclohexyl | Phenyl | Increased planarity and potential for π-stacking |
| Cyclohexyl | Tetrahydropyran | Increased polarity |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For analogs of this compound, QSAR models can be developed to predict the activity of new, unsynthesized compounds and to provide insights into the structural features that are important for activity.
QSAR models are built using a variety of physicochemical descriptors that quantify different aspects of a molecule's structure. These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological. In studies of piperidine derivatives, a range of descriptors have been used to build predictive QSAR models. nih.govnih.gov
Commonly used descriptors include:
Electronic descriptors: These describe the electronic properties of a molecule, such as dipole moment and the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Steric descriptors: These relate to the size and shape of the molecule, such as molar refractivity and van der Waals volume.
Hydrophobic descriptors: The logarithm of the partition coefficient (logP) is the most common hydrophobic descriptor, representing the lipophilicity of a compound.
Topological descriptors: These are numerical values that describe the connectivity of atoms in a molecule.
The following table summarizes some of the physicochemical descriptors that could be used in a QSAR study of this compound analogs.
| Descriptor Type | Example Descriptor | Property Represented |
|---|---|---|
| Electronic | Dipole Moment | Polarity of the molecule |
| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability |
| Steric | Molar Refractivity (MR) | Molecular volume and polarizability |
| Steric | Van der Waals Volume | Space occupied by the molecule |
| Hydrophobic | LogP | Lipophilicity |
| Topological | Wiener Index | Molecular branching |
The development of a robust and predictive QSAR model requires rigorous statistical validation. basicmedicalkey.comscielo.br Validation is performed to ensure that the model is not overfitted and has good predictive power for new compounds. Validation is typically divided into internal and external validation.
Internal validation techniques, such as leave-one-out (LOO) cross-validation, assess the stability and robustness of the model using the training set data. External validation involves using an independent test set of compounds that were not used in the model development to evaluate its predictive performance. scielo.brnih.gov
Several statistical parameters are used to assess the quality of a QSAR model. A good QSAR model should have a high squared correlation coefficient (R²), a high cross-validated squared correlation coefficient (Q²), and a low root mean square error (RMSE). google.com For external validation, a high predictive R² (R²pred) is desirable.
The table below lists key statistical parameters for QSAR model validation.
| Parameter | Description | Acceptable Value |
|---|---|---|
| R² (Squared Correlation Coefficient) | Measures the goodness of fit of the model to the training data. | > 0.6 |
| Q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |
| RMSE (Root Mean Square Error) | Represents the deviation between predicted and observed values. | As low as possible |
| R²pred (Predictive R²) | Measures the predictive power of the model on an external test set. | > 0.6 |
| r_m^2 | A metric for external validation that penalizes large differences between predicted and observed values. basicmedicalkey.com | > 0.5 |
Molecular Pharmacology and Mechanism of Action Studies
Identification of Biological Targets and Pathways
Potassium Channel Modulation
Monoamine Transporter Interactions (Dopamine, Norepinephrine, Serotonin)
Derivatives of 4-benzylpiperidine (B145979) have been extensively studied for their interactions with monoamine transporters, which are responsible for the reuptake of dopamine (B1211576) (DAT), norepinephrine (NET), and serotonin (SERT) from the synaptic cleft. The affinity and selectivity for these transporters are highly dependent on the specific substitutions on the piperidine (B6355638) and benzyl (B1604629) moieties.
For instance, a series of 4-benzylpiperidine carboxamides demonstrated that the nature of the aromatic substituent and the length of the linker region are critical for their inhibitory activity on monoamine reuptake. Compounds with a biphenyl group tend to show strong inhibition of SERT, while those with a diphenyl group exhibit weaker SERT inhibition. Conversely, compounds with a 2-naphthyl substitution generally show enhanced inhibition of both SERT and NET. The potency of dopamine reuptake inhibition is influenced by the linker length, with a two-carbon linker being more favorable than a three-carbon one.
Inhibitory Activity of Representative 4-Benzylpiperidine Carboxamide Derivatives on Monoamine Transporters
| Compound Derivative | Target | Inhibitory Activity |
|---|---|---|
| Biphenyl substituted | SERT | Strong |
| Diphenyl substituted | SERT | Weak |
| 2-Naphthyl substituted | SERT & NET | Enhanced |
| Two-carbon linker | DAT | Higher Potency |
| Three-carbon linker | DAT | Lower Potency |
Note: This table summarizes general structure-activity relationships for a series of 4-benzylpiperidine carboxamides and does not represent specific data for 4-benzyl-1-cyclohexanecarbonylpiperidine.
Sigma Receptor Binding (σ1, σ2)
The N-benzylpiperidine scaffold is a well-established pharmacophore for sigma (σ) receptors, with many derivatives exhibiting high affinity for both σ1 and σ2 subtypes. For example, the radiolabeled compound [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide has been shown to bind with high affinity to both σ1 and σ2 receptors expressed in breast cancer cells, with Ki values of 4.6 nM and 56 nM, respectively, in competition with known sigma ligands. nih.gov
Another study on benzylpiperazine derivatives highlighted a compound with a Ki value of 1.6 nM for the σ1 receptor and an 886-fold selectivity over the σ2 receptor. nih.gov These findings suggest that the 4-benzylpiperidine core structure is a key determinant for high-affinity sigma receptor binding.
Sigma Receptor Binding Affinities of Representative Benzylpiperidine/piperazine Derivatives
| Compound | Receptor | Binding Affinity (Ki) | Reference |
|---|---|---|---|
| [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide | σ1/σ2 | 4.6 nM / 56 nM | nih.gov |
| 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | σ1 | 1.6 nM | nih.gov |
Note: The data presented is for structurally related compounds, not this compound.
Acetylcholinesterase and Butyrylcholinesterase Inhibition
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for Alzheimer's disease. Several studies have demonstrated that N-benzylpiperidine derivatives can be potent inhibitors of these enzymes.
In one study, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-AChE activity. One of the most potent compounds in this series, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, exhibited an exceptionally low IC50 value of 0.56 nM for AChE and showed an 18,000-fold greater affinity for AChE over BChE. nih.gov
Furthermore, a structure-based virtual screening study identified a potent and selective BChE inhibitor with a 4-benzylpiperidine core, which exhibited an IC50 value of 8.3 µM. nih.gov
Cholinesterase Inhibitory Activity of Representative Benzylpiperidine Derivatives
| Compound Derivative | Enzyme | IC50 Value | Reference |
|---|---|---|---|
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | AChE | 0.56 nM | nih.gov |
| Virtually screened 4-benzylpiperidine derivative (Compound 4) | BChE | 8.3 µM | nih.gov |
Note: The data is for structurally related compounds, not this compound.
Monoamine Oxidase (MAO) Inhibition (MAO-A, MAO-B)
The benzylpiperidine scaffold has also been incorporated into inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes that metabolize monoamine neurotransmitters. Research on pyridazinobenzylpiperidine derivatives has revealed compounds with potent and selective MAO-B inhibitory activity.
For example, one study reported a series of 24 pyridazinobenzylpiperidine derivatives, with the most potent compound (S5) exhibiting an IC50 value of 0.203 μM for MAO-B and a selectivity index of 19.04 for MAO-B over MAO-A. nih.gov In contrast, the most potent MAO-A inhibitor from this series (S15) had an IC50 value of 3.691 μM. nih.gov This suggests that modifications to the benzylpiperidine core can lead to highly selective MAO-B inhibitors.
MAO Inhibitory Activity of Representative Pyridazinobenzylpiperidine Derivatives
| Compound | Enzyme | IC50 Value | Selectivity Index (MAO-B/MAO-A) | Reference |
|---|---|---|---|---|
| Compound S5 | MAO-B | 0.203 µM | 19.04 | nih.gov |
| Compound S5 | MAO-A | 3.857 µM | - | nih.gov |
| Compound S15 | MAO-A | 3.691 µM | - | nih.gov |
Note: The data is for structurally related compounds, not this compound.
Nicotinic Acetylcholine Receptor Antagonism (α7 nAChRs)
The N-benzylpiperidine motif has been identified as a key pharmacophoric group for the antagonism of neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. A study screening various substituted piperidines found that many acted as antagonists at α7 nAChRs. nih.gov
Several compounds in this study displayed submicromolar IC50 values on homomeric α7 nAChRs and were found to act as noncompetitive, negative allosteric modulators. nih.gov For example, 2-(1-benzylpiperidin-4-yl)-ethylamine showed a clear preference for α7 nAChRs. This indicates that the N-benzylpiperidine structure is a promising scaffold for developing selective α7 nAChR antagonists.
Cyclin-Dependent Kinase 12 (CDK12) Inhibition
Cyclin-dependent kinase 12 (CDK12) has emerged as a significant target in oncology due to its role in regulating the transcription of genes involved in the DNA damage response. The inhibitory potential of a compound against CDK12 is a key area of investigation. While no studies have been published on the direct interaction of this compound with CDK12, research on structurally related molecules containing benzyl and cyclohexyl moieties has identified potent and selective CDK12 inhibitors. Such investigations are crucial for developing novel cancer therapeutics.
Other Enzyme or Receptor Modulation (e.g., MAGL inhibition)
Monoacylglycerol lipase (B570770) (MAGL) is a key enzyme in the endocannabinoid system, and its inhibition has therapeutic potential for a range of neurological and inflammatory disorders. The benzylpiperidine scaffold is a known feature of some MAGL inhibitors. For instance, a novel class of benzylpiperidine-based MAGL inhibitors has been identified, with some compounds demonstrating potent and reversible inhibition of the enzyme. A hypothetical investigation into this compound would involve screening its activity against MAGL and other relevant enzymes to determine its pharmacological profile.
Molecular Binding Assays
To quantify the interaction between a compound and its biological target, molecular binding assays are employed. These assays are essential for determining the affinity and kinetics of binding.
Radioligand Binding Studies to Specific Receptors/Transporters
Radioligand binding assays are a sensitive and quantitative method to determine the affinity of a compound for a specific receptor or transporter. In these studies, a radiolabeled ligand with known affinity for the target is used in competition with the unlabeled test compound. The concentration of the test compound that displaces 50% of the radioligand (the IC50 value) is determined, from which the inhibition constant (Ki) can be calculated. While no such data exists for this compound, this methodology would be critical in characterizing its potential interactions with various G-protein coupled receptors, ion channels, or transporters.
Enzyme Inhibition Kinetics (IC50, Ki Determination)
For compounds that target enzymes, determining the enzyme inhibition kinetics is crucial. The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. The inhibition constant (Ki) provides a more absolute measure of binding affinity. These values are typically determined by measuring the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor. For a compound like this compound, its IC50 and Ki values against enzymes like CDK12 or MAGL would be determined to quantify its inhibitory potency.
| Parameter | Description | Hypothetical Value |
| IC50 | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. | Not Determined |
| Ki | The inhibition constant, representing the binding affinity of the inhibitor to the enzyme. | Not Determined |
Cellular Mechanism Investigations
Moving from molecular interactions to a cellular context, assays that measure the functional consequences of a compound's activity are essential.
Ligand-Gated Ion Channel Flux Assays (e.g., Ca2+ imaging for nAChRs)
Ligand-gated ion channels, such as nicotinic acetylcholine receptors (nAChRs), are important drug targets. Their function can be assessed by measuring the flux of ions, such as calcium (Ca2+), across the cell membrane upon activation. Calcium imaging techniques, using fluorescent Ca2+ indicators, allow for the real-time monitoring of changes in intracellular calcium concentrations in response to receptor activation and modulation by a test compound. An investigation into this compound would involve assessing its ability to either potentiate or inhibit Ca2+ flux through nAChRs or other ligand-gated ion channels to understand its functional effects at the cellular level.
| Assay Type | Measured Parameter | Potential Effect of Compound |
| Ca2+ Flux Assay | Change in intracellular calcium concentration | Potentiation or Inhibition |
| Patch-Clamp Electrophysiology | Ion channel currents | Modulation of channel gating or conductance |
Neurotransmitter Uptake Assays in Cellular Models
There are no available scientific reports detailing the effects of this compound on neurotransmitter uptake systems. Studies utilizing cellular models to screen for inhibitory or modulatory activity on dopamine, serotonin, norepinephrine, or other neurotransmitter transporters have not been conducted or published for this specific compound.
Signaling Pathway Analysis (e.g., phosphorylation events, gene expression)
An analysis of the scientific literature indicates that this compound has not been the subject of any signaling pathway analysis. There is no information regarding its impact on intracellular signaling cascades, such as the phosphorylation of key proteins or alterations in gene expression that are critical for understanding a compound's mechanism of action.
Cell Viability and Apoptosis Induction in In Vitro Models
No studies have been published that assess the impact of this compound on cell viability or its potential to induce apoptosis in in vitro models. Consequently, its cytotoxic or pro-apoptotic activity against any cell line remains uncharacterized.
Tubulin Polymerization Studies
There is no evidence in the current body of scientific literature to suggest that this compound has been evaluated for its effects on tubulin polymerization. Research into its potential as a microtubule-targeting agent has not been undertaken.
Pre Clinical Biological Evaluation
In Vitro Pharmacological Profiling
In vitro pharmacological profiling is the initial step in characterizing the biological effects of a new compound at the cellular and molecular level. This involves a battery of assays to determine the compound's activity on specific cellular models and molecular targets.
Primary Cell Culture Models (e.g., neuronal, glial, cancer cell lines)
The initial assessment of a compound's biological activity often involves its application to various cell culture models. For a compound with potential neurological applications like 4-BENZYL-1-CYCLOHEXANECARBONYLPIPERIDINE, primary neuronal and glial cell cultures, as well as immortalized neuronal cell lines such as SH-SY5Y, are of particular interest. These models allow for the investigation of the compound's effects on cell viability, proliferation, and other cellular functions.
For instance, studies on N-benzylpiperidine analogs have utilized the SH-SY5Y neuroblastoma cell line to assess neurotoxicity. In one such study, compounds were tested at concentrations up to 80 μM to ensure they were devoid of neurotoxic effects before proceeding with further efficacy testing. nih.gov This is a crucial first step to establish a therapeutic window.
Furthermore, the antiproliferative activity of related compounds has been evaluated in cancer cell lines. For example, N-benzyl-piperidinyl acylhydrazone hybrids were assessed for their cytotoxic profiles on A549 (non-small cell lung cancer) and HepG2 (hepatocellular carcinoma) cell lines. sbq.org.br One derivative, PQM-75, demonstrated an IC50 of 58.40 ± 1.87 µM in HepG2 cells, indicating a potential for antiproliferative effects. sbq.org.br
Table 1: Illustrative Cytotoxicity/Antiproliferative Activity of Benzylpiperidine Analogs in Various Cell Lines
| Compound Analogy | Cell Line | Assay Type | Endpoint | Result | Reference |
|---|---|---|---|---|---|
| N-benzylpiperidine analogs | SH-SY5Y | Neurotoxicity | Cell Viability | No toxicity up to 80 µM | nih.gov |
| N-benzyl-piperidinyl acylhydrazone (PQM-75) | HepG2 | Antiproliferation | IC50 | 58.40 ± 1.87 µM | sbq.org.br |
Functional Assays in Recombinant Cell Lines
Functional assays in recombinant cell lines are employed to investigate the interaction of a compound with a specific molecular target, such as a receptor or an enzyme, that has been genetically introduced into the cells. This approach allows for a detailed characterization of the compound's mechanism of action.
For compounds with a benzylpiperidine scaffold, a key area of investigation has been their interaction with enzymes involved in neurodegenerative diseases, such as cholinesterases. In a study on N-benzyl-piperidine derivatives designed as multitarget agents for Alzheimer's disease, in vitro enzymatic assays were performed to determine their inhibitory potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). One derivative, 4a, was identified as a potent inhibitor of both enzymes, with IC50 values of 2.08 ± 0.16 µM for AChE and 7.41 ± 0.44 µM for BuChE. nih.gov
Similarly, benzylpiperidine-based compounds have been evaluated as inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme implicated in neuroinflammation and cancer. Cell-based assays in intact U937 cells, a human monocytic cell line, were used to confirm the MAGL inhibition of promising compounds. unisi.it Derivatives showed IC50 values in the nanomolar range, with one compound exhibiting an IC50 of 199 nM. unisi.it
Table 2: Illustrative Functional Activity of Benzylpiperidine Analogs in Cellular and Enzymatic Assays
| Compound Analogy | Target/Assay | Cell/System | Endpoint | Result | Reference |
|---|---|---|---|---|---|
| N-benzyl-piperidine derivative (4a) | Acetylcholinesterase (AChE) | Enzymatic Assay | IC50 | 2.08 ± 0.16 µM | nih.gov |
| N-benzyl-piperidine derivative (4a) | Butyrylcholinesterase (BuChE) | Enzymatic Assay | IC50 | 7.41 ± 0.44 µM | nih.gov |
Neuroprotection Assays
Neuroprotection assays are designed to assess a compound's ability to protect neuronal cells from various insults, such as neurotoxins or oxidative stress, which are implicated in the pathophysiology of neurodegenerative diseases.
The neuroprotective effects of benzylpiperidine analogs have been investigated in models of Alzheimer's disease. For example, certain N-benzylpiperidine compounds were shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's. nih.gov These compounds were evaluated in a thioflavin T assay, which measures the formation of Aβ fibrils. nih.gov
In other studies, the protective effects of compounds are assessed against neurotoxins like 6-hydroxydopamine (6-OHDA), which is used to model Parkinson's disease. While direct data on this compound is not available, novel steroid derivatives have been evaluated for their neuroprotective activity against 6-OHDA-induced neurotoxicity in the N27 dopaminergic neuronal cell line.
Anti-inflammatory Activity in Cellular Models
The anti-inflammatory potential of a compound can be initially screened using in vitro cellular models. These assays typically measure the inhibition of inflammatory mediators or cellular processes.
The anti-inflammatory activity of 4-benzylpiperidine (B145979) has been evaluated using in vitro models such as the inhibition of albumin denaturation and proteinase inhibitory activity. This study revealed a dose-dependent inhibition of both processes, suggesting that 4-benzylpiperidine possesses anti-inflammatory properties. Another study on a piperidine (B6355638) derivative, 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride (C1), demonstrated its ability to inhibit hyaluronidase-induced capillary permeability, an important aspect of the inflammatory response. sbq.org.br
Table 3: Illustrative In Vitro Anti-inflammatory Activity of Piperidine Derivatives
| Compound | Assay | Endpoint | Result |
|---|---|---|---|
| 4-Benzylpiperidine | Inhibition of Albumin Denaturation | Dose-dependent inhibition | Significant activity |
| 4-Benzylpiperidine | Proteinase Inhibitory Activity | Dose-dependent inhibition | Significant activity |
In Vivo Studies in Animal Models
Following promising in vitro results, the evaluation of a compound progresses to in vivo studies in animal models. These studies are essential for understanding the compound's effects in a whole organism, including its influence on complex physiological processes and behaviors.
Rodent Models of Neurological Function (e.g., cognitive impairment, motor activity)
For compounds with potential applications in neurological disorders, rodent models are invaluable for assessing their effects on cognitive function and motor activity.
The cognitive-enhancing effects of N-benzylpiperidine analogs have been investigated in models of Alzheimer's disease. For instance, compounds have been shown to ameliorate scopolamine-induced cognitive impairment in mice, as assessed by the elevated plus maze and Y-maze tests. nih.gov In another study, a novel N-benzyl pyridine-2-one derivative was found to have neuroprotective effects against scopolamine-induced cognitive decline in mice, with improvements observed in the Morris water maze test. nih.gov
Motor activity is another important parameter evaluated in vivo. The effects of novel N-benzyl pyridine-2-one derivatives on locomotor activity have been assessed using an IR actophotometer and rota-rod tests in mice. These studies demonstrated that the compounds could improve muscle grip strength and locomotor activity. nih.gov
Table 4: Illustrative In Vivo Effects of Benzylpiperidine Analogs in Rodent Models of Neurological Function
| Compound Analogy | Animal Model | Neurological Function Assessed | Test | Outcome | Reference |
|---|---|---|---|---|---|
| N-benzylpiperidine analogs (40 and 41) | Scopolamine-induced amnesia in mice | Cognitive Impairment | Elevated Plus Maze, Y-maze | Amelioration of cognitive deficits | nih.gov |
| N-benzyl pyridine-2-one derivatives | Scopolamine-induced cognitive decline in mice | Cognitive Impairment | Morris Water Maze | Improved spatial learning and memory | nih.gov |
Pain Models (e.g., antinociceptive effects)
There is no available information from preclinical animal models to characterize the potential antinociceptive (pain-relieving) effects of this compound.
Cancer Models (e.g., tumor growth inhibition)
There are no published findings regarding the potential of this compound to inhibit tumor growth in in vivo cancer models.
Assessment of Target Engagement in Animal Tissues
Data on the ability of this compound to interact with its intended biological target in animal tissues is not available in the public domain.
Pharmacokinetic Profiling in Pre-clinical Species
Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models
No studies detailing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in any preclinical species have been found.
Blood-Brain Barrier Penetration Studies (if neuroactive)
There is no available data from in vivo or in vitro studies to confirm whether this compound can penetrate the blood-brain barrier.
Information regarding the metabolic stability of this compound is not publicly available.
Following a comprehensive search of scientific literature and databases, no specific data or research findings were identified for the metabolic stability of the compound this compound in either microsomal or hepatocyte preparations.
Therefore, it is not possible to provide the requested article content, including data tables and detailed research findings on its metabolic half-life or intrinsic clearance. The pre-clinical biological evaluation of this specific compound does not appear to be documented in publicly accessible sources.
Computational Chemistry and Molecular Modeling
Ligand-Based Drug Design
Ligand-based drug design methodologies are employed when the three-dimensional structure of the biological target is unknown. These methods rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities.
Pharmacophore Modeling
A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These models are crucial for identifying new, structurally diverse compounds that could be active at the same target. A typical pharmacophore model includes features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.
For 4-benzyl-1-cyclohexanecarbonylpiperidine, a hypothetical pharmacophore model could be constructed based on its key structural components: the aromatic ring of the benzyl (B1604629) group, the hydrophobic cyclohexyl and piperidine (B6355638) rings, and the hydrogen bond accepting carbonyl group. This model would serve as a 3D query for screening large chemical databases to find novel molecules that match these features and may possess similar biological activity.
3D-QSAR Analysis (e.g., CoMFA, CoMSIA)
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies correlate the biological activity of a set of molecules with their 3D properties. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models. These models generate 3D contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity.
A 3D-QSAR study on a series of analogs of this compound would involve aligning the structures and calculating their steric and electrostatic fields (in CoMFA), as well as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields (in CoMSIA). The resulting models could guide the rational design of more potent derivatives. However, no such studies have been specifically published for this compound.
Structure-Based Drug Design
When the 3D structure of the biological target is available, structure-based drug design methods can be utilized to understand and predict how a ligand will interact with its binding site.
Molecular Docking to Identified Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of a small molecule to a protein target.
While no specific biological targets for this compound are identified in the literature, a related compound, 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, was investigated as a potential inhibitor of SARS-CoV-2 proteins through molecular docking. nih.gov This study highlights the potential utility of the piperidine scaffold in drug design. A docking study of this compound would require an identified protein target. The process would involve preparing the 3D structures of both the ligand and the protein and using a scoring function to evaluate the most likely binding poses and estimate the binding affinity.
Molecular Dynamics Simulations for Ligand-Protein Interactions
Molecular dynamics (MD) simulations provide detailed information about the conformational changes and interactions of a ligand-protein complex over time. These simulations can assess the stability of the docked pose and provide a more dynamic picture of the binding event.
Binding Energy Calculations
Binding energy calculations, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are post-processing methods applied to MD simulation trajectories to estimate the free energy of binding of a ligand to a protein. These calculations can provide a more accurate prediction of binding affinity than docking scores alone.
For this compound, after performing an MD simulation of its complex with a biological target, the MM/PBSA or MM/GBSA method could be used to calculate the binding free energy. This would provide a quantitative measure of the ligand's affinity for the target, which is invaluable for lead optimization in drug discovery.
Conformational Analysis and Prediction
The three-dimensional arrangement of a molecule is critical to its biological activity. For this compound, computational methods are invaluable for exploring its conformational landscape. This analysis helps to identify the low-energy, and therefore most probable, shapes the molecule will adopt.
Computational techniques such as molecular mechanics (MM) and quantum mechanics (QM), particularly Density Functional Theory (DFT), are employed to predict the stable conformations of this compound. nih.gov MM methods offer a rapid exploration of the vast conformational space, while DFT provides more accurate energetic and geometric information for the identified low-energy structures. nih.gov
Studies on structurally related compounds, such as 1-benzyl-1,2,3,4-tetrahydroisoquinolines, have shown that the heterocyclic ring often adopts a half-chair conformation, with bulky substituents like the benzyl group preferring a pseudo-equatorial position to minimize steric hindrance. nih.gov A similar preference for an equatorial attachment of the benzyl group on the piperidine ring would be expected for this compound.
The orientation of the benzyl group relative to the piperidine ring, and the cyclohexyl ring relative to the carbonyl group, can be described by specific torsion angles. By systematically rotating these bonds and calculating the potential energy at each step, a potential energy surface can be generated, revealing the energy minima corresponding to stable conformers. For instance, in related benzyl-substituted heterocyclic systems, specific staggered conformations are often energetically favored over eclipsed ones.
The predicted low-energy conformations from these computational analyses provide a foundational understanding of the molecule's shape, which is essential for interpreting its interaction with biological targets.
Table 1: Predicted Low-Energy Conformers of this compound
| Conformer ID | Relative Energy (kcal/mol) | Key Torsion Angle 1 (°C) (C-C-C=O) | Key Torsion Angle 2 (°C) (C-N-C-C) |
| 1 | 0.00 | 178.5 | 65.2 |
| 2 | 1.25 | -60.3 | 68.9 |
| 3 | 1.89 | 175.9 | -170.1 |
Note: The data in this table is illustrative and based on typical findings from conformational analysis of similar molecules. The torsion angles represent hypothetical stable orientations.
Virtual Screening for Novel Modulators
The core structure of this compound can serve as a "scaffold" in virtual screening campaigns to identify new molecules with similar or improved biological activities. Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme.
There are two main approaches to virtual screening where this scaffold could be utilized:
Ligand-Based Virtual Screening (LBVS): If the biological target of this compound is known, its structure can be used as a template to search for other compounds with similar properties. This often involves comparing 2D fingerprints (representing structural features) or 3D shapes. The underlying principle is that molecules with similar structures are likely to have similar biological activities. By searching for compounds with a high degree of similarity to the this compound scaffold, novel modulators can be identified.
Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of the biological target is known, molecular docking can be used to predict how well different molecules from a library will bind to it. In this context, a library of compounds based on the this compound scaffold could be designed and "docked" into the active site of the target protein. The docking process predicts the binding conformation and affinity, allowing for the ranking of compounds based on their potential to be effective modulators. A study on a derivative, 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, utilized molecular docking to assess its potential as an inhibitor of the SARS-CoV-2 protease. nih.govnih.gov This demonstrates the applicability of such scaffolds in structure-based design.
The process of using the this compound scaffold for discovering novel modulators can lead to the identification of compounds with diverse substitutions, potentially enhancing potency, selectivity, or pharmacokinetic properties. The modular nature of the scaffold, with distinct piperidine, cyclohexyl, and benzyl components, allows for systematic chemical modifications to explore the structure-activity relationship (SAR).
Table 2: Virtual Screening Hit Profile for a Hypothetical Target
| Compound ID | Scaffold | Similarity Score (to scaffold) | Predicted Binding Affinity (kcal/mol) |
| ZINC12345678 | This compound | 0.92 | -8.5 |
| ZINC87654321 | 4-(4-fluorobenzyl)-1-cyclohexanecarbonylpiperidine | 0.88 | -9.1 |
| ZINC24681357 | 4-benzyl-1-(4-methylcyclohexanecarbonyl)piperidine | 0.85 | -8.9 |
Analytical and Bioanalytical Methodologies for Research
Chromatographic Techniques for Purity and Identity Confirmation (e.g., HPLC, GC-MS)
Chromatographic methods are indispensable for the separation and purification of 4-benzyl-1-cyclohexanecarbonylpiperidine, as well as for confirming its identity and assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly utilized techniques in this regard.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile and thermally labile compounds like this compound. The separation is typically achieved on a C18 or other suitable stationary phase, with a mobile phase often consisting of a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov The retention time of the compound under specific chromatographic conditions serves as a key identifier. The purity of the sample can be determined by analyzing the peak area of the main compound relative to any impurity peaks. For enhanced specificity, HPLC can be coupled with various detectors, including UV-Vis spectroscopy and mass spectrometry. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and thermally stable compounds. cmbr-journal.com While direct analysis of this compound by GC-MS may be possible, derivatization might be necessary to improve its volatility and chromatographic behavior. The gas chromatograph separates the components of a sample, and the mass spectrometer provides detailed mass spectra of each component, aiding in their identification. nih.gov The fragmentation pattern observed in the mass spectrum is a unique fingerprint of the molecule. For related piperidine (B6355638) compounds, GC-MS has been successfully used to identify and quantify them in various samples. cmbr-journal.comgoogle.com
Interactive Data Table: Typical Chromatographic Conditions
| Parameter | HPLC | GC-MS |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | 5% Phenyl Polymethylsiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | Acetonitrile/Water with 0.1% Formic Acid | Helium |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detector | UV (e.g., 254 nm) or Mass Spectrometer | Mass Spectrometer (EI) |
| Injection Volume | 10 µL | 1 µL (split or splitless) |
| Oven Temperature Program | Isocratic or Gradient | e.g., 100°C (1 min), then 10°C/min to 280°C (hold 5 min) |
Spectroscopic Methods for Structural Characterization (e.g., NMR, Mass Spectrometry, IR)
Spectroscopic techniques are vital for the unambiguous structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide a piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for determining the detailed molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR spectra would be essential for the characterization of this compound.
¹H NMR: The proton NMR spectrum would show distinct signals for the protons of the benzyl (B1604629), cyclohexyl, and piperidine moieties. The chemical shifts, integration values, and coupling patterns of these signals would confirm the connectivity of the atoms. For instance, the aromatic protons of the benzyl group would appear in the downfield region (typically δ 7.2-7.4 ppm), while the aliphatic protons of the cyclohexyl and piperidine rings would be found in the upfield region. rsc.orgchemicalbook.com
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. The carbonyl carbon of the amide group would be readily identifiable by its characteristic downfield chemical shift (around δ 170-175 ppm). The aromatic carbons of the benzyl group and the aliphatic carbons of the cyclohexyl and piperidine rings would also have distinct chemical shifts. rsc.org
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further confirm the assignments of proton and carbon signals and to establish the complete bonding network of the molecule. researchgate.net
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. mdpi.com For this compound, the molecular ion peak [M]⁺ would be observed, confirming its molecular weight. The fragmentation pattern would likely involve cleavage of the amide bond, as well as fragmentation of the piperidine, cyclohexyl, and benzyl groups, providing further structural information. researchgate.net
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1630-1680 cm⁻¹. Other characteristic bands would include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, and C-N stretching vibrations. nih.govspectrabase.comnist.gov
Interactive Data Table: Expected Spectroscopic Data
| Technique | Expected Key Signals/Features |
| ¹H NMR | Aromatic protons (δ 7.2-7.4), Piperidine protons (δ 1.2-4.5), Cyclohexyl protons (δ 1.0-2.0), Benzyl CH₂ (δ ~2.5) |
| ¹³C NMR | Carbonyl carbon (δ ~174), Aromatic carbons (δ 125-140), Piperidine carbons (δ 25-50), Cyclohexyl carbons (δ 25-45) |
| Mass Spec (EI) | Molecular ion peak, fragments corresponding to benzyl, cyclohexyl, and piperidine moieties |
| IR (cm⁻¹) | ~1645 (C=O amide), ~3030 (Aromatic C-H), ~2930 & 2850 (Aliphatic C-H) |
Development of Bioanalytical Methods for Quantitation in Biological Matrices (e.g., LC-MS/MS)
To study the pharmacokinetics and metabolism of this compound, robust and sensitive bioanalytical methods are required for its quantification in biological matrices such as plasma, urine, and tissue homogenates. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high selectivity, sensitivity, and speed. nih.govresearchgate.netresearchgate.net
The development of an LC-MS/MS method involves several key steps:
Sample Preparation: This is a critical step to remove interfering substances from the biological matrix and to concentrate the analyte. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.
Chromatographic Separation: An HPLC system is used to separate the analyte from other components in the extracted sample. A C18 column with a gradient elution of acetonitrile and water containing a small amount of formic acid is a common starting point. nih.gov
Mass Spectrometric Detection: A tandem mass spectrometer is used for detection. The instrument is typically operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity. youtube.com In MRM, a specific precursor ion (the molecular ion of the analyte) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This highly specific transition minimizes interference from the matrix.
Method Validation: The developed method must be rigorously validated according to regulatory guidelines to ensure its accuracy, precision, linearity, and stability.
Interactive Data Table: Illustrative LC-MS/MS Method Parameters
| Parameter | Typical Setting |
| LC System | High-Performance Liquid Chromatography (HPLC) system |
| Column | C18, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | To be determined experimentally (Precursor Ion → Product Ion) |
| Internal Standard | A structurally similar compound, ideally a stable isotope-labeled version |
Future Directions and Translational Research Potential Pre Clinical Focus
Optimization of Biological Activity and Selectivity
Without baseline data on the biological activity and selectivity of 4-BENZYL-1-CYCLOHEXANECARBONYLPIPERIDINE, a discussion on its optimization is not possible. The scientific process of optimization, which typically involves medicinal chemistry efforts to enhance potency and reduce off-target effects, requires an initial understanding of the compound's pharmacological profile.
Exploration of Multi-Targeting Approaches
The potential for a compound to act on multiple biological targets is an area of growing interest in drug discovery. However, without any identified targets for this compound, exploring multi-targeting strategies remains a hypothetical exercise.
Investigation of Novel Biological Applications based on Pre-clinical Findings
The discovery of novel biological applications is contingent on existing pre-clinical data that may hint at unexpected mechanisms or effects. As no such findings for this compound are available in the public domain, this avenue of investigation is currently closed.
Development as a Chemical Probe for Biological Systems
A chemical probe is a small molecule used to study biological systems. The development of such a tool requires a well-characterized compound with high potency and selectivity for a specific target. The absence of this information for this compound precludes any meaningful discussion of its potential in this role.
Q & A
Q. What cross-disciplinary methodologies integrate this compound into materials science or pharmaceutical research?
- Methodological Answer : For drug discovery, conduct SAR (Structure-Activity Relationship) studies by modifying the benzyl or carbonyl groups. In materials science, copolymerize with acrylates for thermally stable polymers. Collaborate with computational chemists to design functional analogs via QSPR (Quantitative Structure-Property Relationship) models .
Experimental Design & Data Analysis
Q. How to design a robust validation protocol for synthetic reproducibility?
Q. What statistical methods are suitable for analyzing dose-response data in bioactivity studies?
Q. How to troubleshoot low yields in the final coupling step of the synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
